methyl 4-[({[1-(thiophen-2-yl)cyclopentyl]methyl}carbamoyl)formamido]benzoate
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Overview
Description
Methyl 4-[({[1-(thiophen-2-yl)cyclopentyl]methyl}carbamoyl)formamido]benzoate is a complex organic compound that features a benzoate ester linked to a thiophene-substituted cyclopentyl group through a carbamoylformamido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({[1-(thiophen-2-yl)cyclopentyl]methyl}carbamoyl)formamido]benzoate typically involves multiple steps, starting with the preparation of the thiophene-substituted cyclopentyl intermediate. This intermediate is then reacted with a benzoate ester under specific conditions to form the final product. Common synthetic routes include:
Cyclopentylation of Thiophene: The thiophene ring is functionalized with a cyclopentyl group through a Friedel-Crafts alkylation reaction.
Carbamoylation: The cyclopentylated thiophene is then reacted with a carbamoyl chloride to introduce the carbamoyl group.
Esterification: Finally, the carbamoylated intermediate is esterified with methyl 4-aminobenzoate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({[1-(thiophen-2-yl)cyclopentyl]methyl}carbamoyl)formamido]benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzoates.
Scientific Research Applications
Methyl 4-[({[1-(thiophen-2-yl)cyclopentyl]methyl}carbamoyl)formamido]benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: Its interactions with enzymes and receptors are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of methyl 4-[({[1-(thiophen-2-yl)cyclopentyl]methyl}carbamoyl)formamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions, while the carbamoyl and benzoate groups can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide share the thiophene core structure.
Cyclopentyl Derivatives: Compounds such as cyclopentylamine and cyclopentylcarboxylic acid have similar cyclopentyl groups.
Benzoate Esters: Methyl 4-aminobenzoate and ethyl benzoate are structurally related esters.
Uniqueness
Methyl 4-[({[1-(thiophen-2-yl)cyclopentyl]methyl}carbamoyl)formamido]benzoate is unique due to its combination of a thiophene ring, a cyclopentyl group, and a benzoate ester, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-[[2-oxo-2-[(1-thiophen-2-ylcyclopentyl)methylamino]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-26-19(25)14-6-8-15(9-7-14)22-18(24)17(23)21-13-20(10-2-3-11-20)16-5-4-12-27-16/h4-9,12H,2-3,10-11,13H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFHGSGMYHHFKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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